

Toxicological Profile of (2-Hydroxyethoxy)acetic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: (2-Hydroxyethoxy)acetic acid

Cat. No.: B083110

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(2-Hydroxyethoxy)acetic acid, also known by its synonyms Diglycolic acid (DGA) and 2-hydroxyethoxyacetic acid (2-HEAA), is a dicarboxylic acid that has garnered significant attention in the field of toxicology. It is recognized as the primary toxic metabolite of diethylene glycol (DEG), an industrial solvent implicated in numerous mass poisoning incidents worldwide, and is also a major urinary metabolite of the industrial solvent 1,4-Dioxane.[1][2][3] This technical guide provides a comprehensive overview of the toxicological profile of **(2-Hydroxyethoxy)acetic acid**, synthesizing available data on its toxicity, detailing experimental methodologies, and illustrating key biological pathways.

Executive Summary

The primary toxicological effect of **(2-Hydroxyethoxy)acetic acid** is nephrotoxicity, specifically targeting the proximal tubules of the kidneys, which can lead to acute renal failure.[4][5] Evidence also suggests potential hepatotoxicity at higher doses.[1] The mechanism of its renal toxicity is linked to its uptake by renal cells via sodium-dependent dicarboxylate transporters, leading to mitochondrial dysfunction and potential calcium chelation.[6][7] While extensive data exists for its parent compound, diethylene glycol, specific toxicological data for several endpoints of **(2-Hydroxyethoxy)acetic acid** itself are limited. This guide summarizes the available data for **(2-Hydroxyethoxy)acetic acid** and uses data from its parent compound, diethylene glycol, as a surrogate where necessary and appropriate, particularly for reproductive/developmental toxicity and carcinogenicity.

Chemical Identity

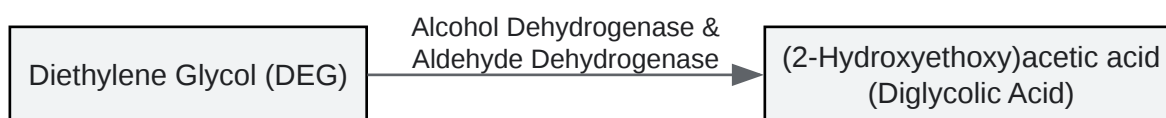
Identifier	Value
Systematic IUPAC Name	2-(2-hydroxyethoxy)acetic acid
Common Synonyms	Diglycolic acid (DGA), 2-HEAA
CAS Number	110-99-6[3]
Molecular Formula	C ₄ H ₆ O ₅ [3]
Molecular Weight	134.09 g/mol [3]
Chemical Structure	O(CH ₂ COOH) ₂

Toxicokinetics

(2-Hydroxyethoxy)acetic acid is not typically encountered as a primary environmental or occupational toxicant but is rather formed endogenously from the metabolism of diethylene glycol (DEG) and 1,4-Dioxane.[1][2]

Metabolism of Parent Compounds

The metabolic conversion of DEG to **(2-Hydroxyethoxy)acetic acid** is a critical step in its toxicity, as the parent compound DEG is significantly less toxic than its metabolite.[4] This metabolic pathway is a key determinant of the toxic profile observed in DEG poisonings.



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Caption: Metabolic activation of Diethylene Glycol. (Within 100 characters)

Similarly, 1,4-Dioxane is metabolized by cytochrome P450 monooxygenase to produce **(2-Hydroxyethoxy)acetic acid**, which serves as a biomarker for exposure.[2]

Toxicological Endpoints

This section summarizes the key toxicological findings for **(2-Hydroxyethoxy)acetic acid**. Quantitative data are presented in tabular format for clarity.

Acute Toxicity

(2-Hydroxyethoxy)acetic acid is classified as harmful if swallowed.^{[8][9]} It is also known to cause skin, eye, and respiratory irritation.^{[8][9]}

Endpoint	Species	Route	Value	Classification/Observation	Reference
Oral LD ₅₀	Data not available	Oral	N/A	GHS Category 4: Harmful if swallowed	^{[8][9]}
Skin Irritation	Data not available	Dermal	N/A	GHS Category 2: Causes skin irritation	^{[8][9]}
Eye Irritation	Data not available	Ocular	N/A	GHS Category 2A: Causes serious eye irritation	^{[8][9]}
Respiratory Irritation	Data not available	Inhalation	N/A	GHS Category 3: May cause respiratory irritation	^{[8][9]}

Repeated Dose Toxicity

The primary target organs for repeated dose toxicity are the kidney and, to a lesser extent, the liver. A key study by Sprando et al. (2017) investigated the effects of repeated oral administration of DGA in female rats.^[1]

Study Duration	Species	Route	NOAEL	LOAEL	Key Findings	Reference
28-day	Rat (female)	Oral (gavage)	< 100 mg/kg/day	100 mg/kg/day	Renal tubular regeneration at 100 mg/kg/day. Severe toxicity, lesions in kidneys, liver, and other organs at 300 mg/kg/day.	[1]

Genotoxicity

Specific genotoxicity studies for **(2-Hydroxyethoxy)acetic acid** are not readily available in the public literature. However, the broader category of ethylene glycols, including the parent compound diethylene glycol, has been evaluated. The results of in vitro bacterial and mammalian cell mutagenicity studies for the ethylene glycols category have been uniformly negative.[10]

Test Type	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	With & Without	Negative (for DEG)	[10]
In Vitro Chromosomal Aberration	Mammalian Cells	With & Without	Negative (for DEG)	[10]
In Vivo Chromosomal Damage	Rat Bone Marrow	N/A	A US EPA memo stated DEG caused damage, but primary data is lacking.	[11]

Carcinogenicity

No direct carcinogenicity studies on **(2-Hydroxyethoxy)acetic acid** were identified. Studies on the parent compound, diethylene glycol, have shown mixed results. In one study, bladder tumors were observed in male rats, but this was associated with the formation of bladder stones at high doses, a mechanism whose relevance to humans at lower exposures is debatable.[2] Other studies with high-purity DEG did not report a significant increase in tumors.[12] The Carcinogenic Potency Database (CPDB) lists a TD₅₀ of 1660 mg/kg/day for bladder tumors in male rats based on older data.[2]

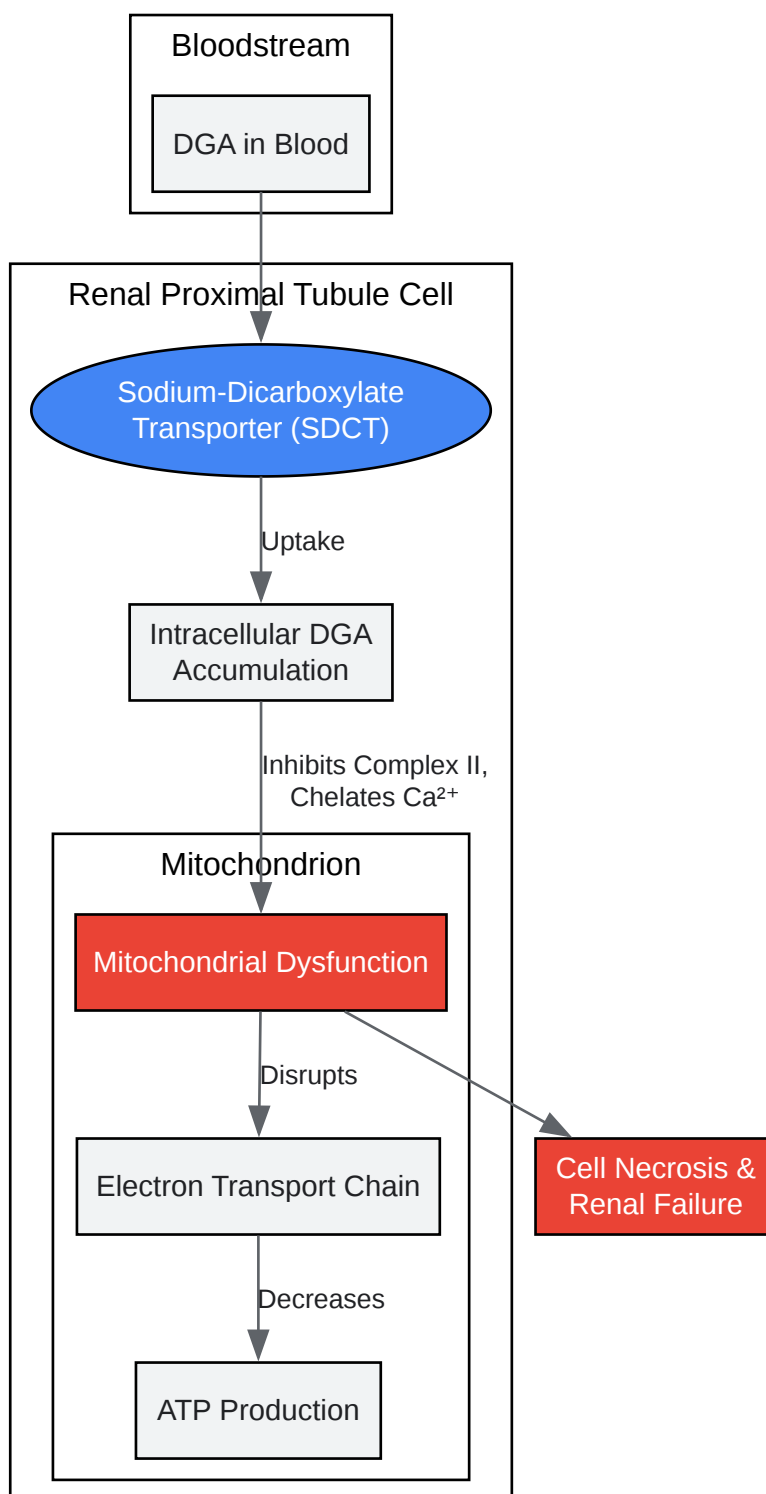
Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for **(2-Hydroxyethoxy)acetic acid** are lacking. Therefore, data from the parent compound, diethylene glycol, are used as the primary basis for assessment. Studies on DEG have not shown it to be a teratogen.[4] Developmental effects, such as reduced fetal body weight, were only observed at doses that also caused maternal toxicity.[4]

Study Type	Species	Route	Maternal NOEL	Developmental NOEL	Key Findings	Reference
Prenatal Developmental	Rat	Oral (gavage)	1118 mg/kg/day	1118 mg/kg/day	Fetotoxicity (reduced weight, skeletal variations) only at maternally toxic doses. No teratogenicity.	[4]
Prenatal Developmental	Mouse	Oral (gavage)	559 mg/kg/day	2795 mg/kg/day	Reduced fetal weight at maternally toxic doses. No teratogenicity.	[4]
Continuous Breeding	Mouse	Drinking Water	~3060 mg/kg/day	~3060 mg/kg/day	Decreased litters, pup viability, and pup weight at ~6130 mg/kg/day.	[12]

Mechanism of Toxicity

The primary mechanism of **(2-Hydroxyethoxy)acetic acid** toxicity involves its accumulation in renal proximal tubule cells, leading to mitochondrial injury.



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Caption: Mechanism of (2-Hydroxyethoxy)acetic acid Nephrotoxicity. (Within 100 characters)

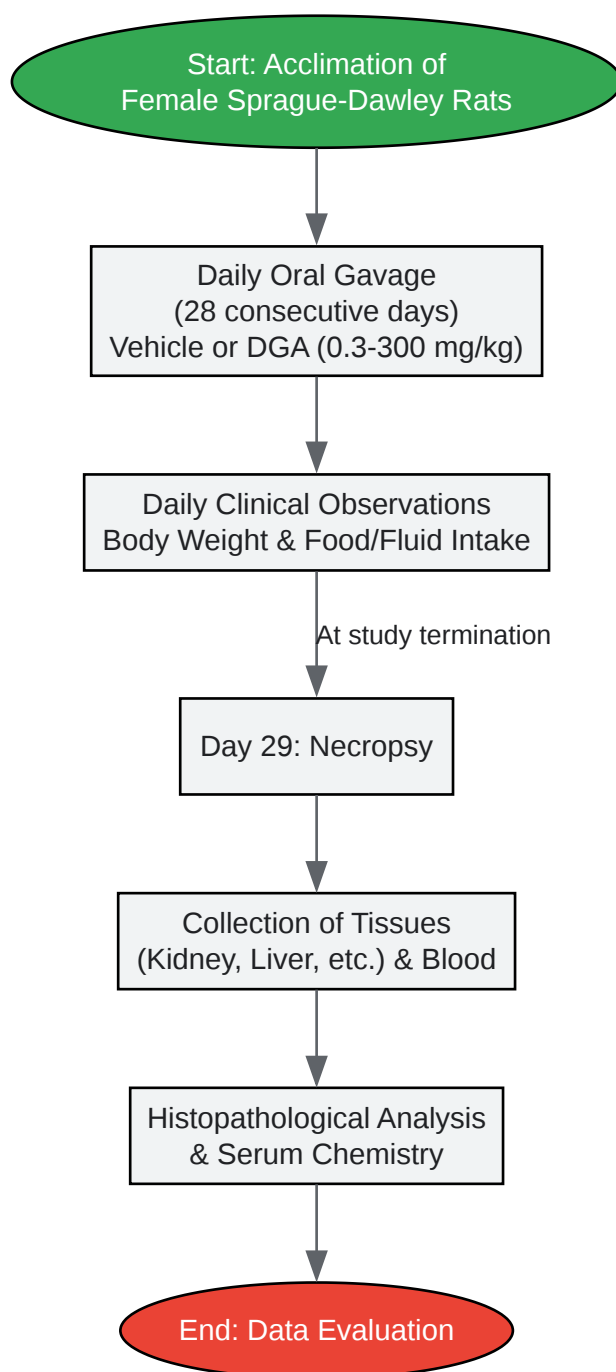
Studies have shown that DGA is taken up into human proximal tubule cells by sodium-dicarboxylate transporters.[6] Once inside the cell, it exerts its toxic effects on mitochondria. Specifically, DGA has been shown to inhibit Complex II of the electron transport chain and decrease mitochondrial respiration.[13] It also appears to chelate calcium, which can disrupt mitochondrial function, including the calcium-dependent mitochondrial permeability transition.[7] This cascade of events leads to a decrease in ATP production, mitochondrial dysfunction, and ultimately, necrotic cell death.[4][13]

Experimental Protocols

Detailed methodologies for key cited studies are provided below.

28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on Sprando et al., 2017)

This protocol is based on the study designed to evaluate the renal and hepatic effects of diglycolic acid.[1]



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Caption: Workflow for a 28-day repeated dose toxicity study. (Within 100 characters)

- Test System: Female Sprague-Dawley rats, with 8 rats per group.^[1]
- Test Substance Administration: Diglycolic acid (DGA) was administered daily for 28 consecutive days by gastric intubation (oral gavage). One group served as a vehicle control.

[1]

- Dose Levels: 0, 0.3, 1.0, 3.0, 10.0, 30.0, 100.0, and 300.0 mg DGA/kg body weight.[1]
- In-life Observations: Animals were observed daily for clinical signs of toxicity. Body weight, feed consumption, and fluid consumption were monitored.[1]
- Terminal Procedures: On day 29, animals were necropsied. Blood was collected for serum analysis. Key organs, including kidneys and liver, were weighed and fixed in formalin for histopathological examination.[1]
- Note: Animals in the 300 mg/kg dose group were removed after 5 days due to severe adverse effects.[1]

Prenatal Developmental Toxicity Study (Based on Ballantyne and Snellings, 2005)

This protocol is based on the study designed to evaluate the developmental toxicity of the parent compound, diethylene glycol, in rats and mice.[4]

- Test System: Timed-pregnant CD-1 mice and CD rats.[4]
- Test Substance Administration: Diethylene glycol (DEG) was administered undiluted daily by oral gavage. A control group received distilled water.[4]
- Dosing Period: Gestational days 6 through 15.[4]
- Dose Levels (Mice): 0, 559, 2795, and 11,180 mg/kg/day.[4]
- Dose Levels (Rats): 0, 1118, 4472, and 8944 mg/kg/day.[4]
- Maternal Observations: Dams were examined daily for clinical signs. Body weight, food consumption, and water consumption were measured periodically.[4]
- Terminal Procedures: Dams were necropsied on gestation day 18 (mice) or 21 (rats). Maternal body, gravid uterus, liver, and kidney weights were recorded. Kidneys from rat dams were examined histologically.[4]

- Fetal Examinations: Fetuses were weighed, sexed, and examined for external, visceral, and skeletal variations and malformations.[4]

Data Gaps and Future Directions

While the nephrotoxic and hepatotoxic potential of **(2-Hydroxyethoxy)acetic acid** is well-established, particularly through studies on its parent compounds, there are notable data gaps. Specific, guideline-compliant studies on **(2-Hydroxyethoxy)acetic acid** for acute toxicity (oral, dermal, inhalation), skin/eye irritation, skin sensitization, and genotoxicity are limited in the public domain. Furthermore, long-term carcinogenicity and comprehensive reproductive toxicity studies directly on **(2-Hydroxyethoxy)acetic acid** have not been identified. Future research should focus on generating data for these specific endpoints to allow for a more complete and direct risk assessment of this significant metabolite.

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